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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B1296990 Get Quote

Abstract: 2-Fluoro-4-hydroxybenzaldehyde is a key organic intermediate whose structural,

electronic, and vibrational properties are of significant interest in the fields of medicinal

chemistry and materials science.[1] As a versatile building block, its utility in the synthesis of

physiologically active compounds, such as potent JAK2 inhibitors, necessitates a deep

understanding of its molecular characteristics.[1] This technical guide provides a

comprehensive overview of the theoretical and computational approaches used to characterize

2-Fluoro-4-hydroxybenzaldehyde and its analogues. By leveraging Density Functional

Theory (DFT), we can elucidate its molecular geometry, spectroscopic signatures, and

electronic properties, offering predictive insights that complement experimental findings. This

document serves as a resource for researchers, summarizing key quantitative data, outlining

standard computational and experimental protocols, and visualizing critical analytical

workflows.

Molecular Structure and Geometry
Computational chemistry, particularly DFT, is a powerful tool for determining the optimized

molecular geometry of molecules like 2-Fluoro-4-hydroxybenzaldehyde. Calculations are

typically performed using methods such as B3LYP with a basis set like 6-311++G(d,p) to

achieve a balance between accuracy and computational cost.[2][3] The resulting data,

including bond lengths and angles, are crucial for understanding the molecule's steric and

electronic properties.
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While specific experimental crystallographic data for 2-Fluoro-4-hydroxybenzaldehyde is not

readily available in the public literature, theoretical calculations provide highly reliable

predictions. The table below presents theoretically determined structural parameters for

hydroxybenzaldehyde analogues, which serve as a strong reference for the title compound.[2]

[3][4]

Table 1: Predicted Geometrical Parameters from DFT Studies on Analogous Structures

Parameter Bond
Predicted
Bond
Length (Å)

Parameter Bond Angle
Predicted
Bond Angle
(°)

Bond Length
C-C

(aromatic)
1.3 - 1.4 Bond Angle

C-C-C

(aromatic)
119.2 - 121.4

C-H

(aromatic)
1.0 - 1.1

C-C-H

(aromatic)
117.9 - 121.7

C=O ~1.2 O=C-H ~120

C-O

(hydroxyl)
~1.3

C-C-O

(hydroxyl)
~120

C-F ~1.3 C-C-F ~120

Data synthesized from DFT studies on 5-Bromo-2-Hydroxybenzaldehyde and 4-

hydroxybenzaldehyde.[2][4]

Computational and Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR & Raman)
Vibrational spectroscopy is essential for identifying functional groups and confirming the

structure of 2-Fluoro-4-hydroxybenzaldehyde. DFT calculations are used to predict the

vibrational frequencies, which can then be compared with experimental FT-IR and Raman

spectra.[5] A scaling factor is often applied to the calculated frequencies to correct for

anharmonicity and limitations of the theoretical model.[6]

Table 2: Key Vibrational Frequencies and Assignments for Substituted Benzaldehydes
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Vibrational Mode Assignment
Typical Wavenumber
(cm⁻¹)

O-H Stretch Hydroxyl group 3200 - 3400 (broad)

C-H Stretch (aromatic) Aromatic C-H bonds 3000 - 3100

C-H Stretch (aldehyde) Aldehyde C-H bond 2800 - 2900

C=O Stretch Aldehyde carbonyl group ~1660

C-C Stretch (aromatic) Aromatic ring breathing 1450 - 1600

C-F Stretch Carbon-Fluorine bond 1000 - 1400

O-H Bend Hydroxyl group bending ~1200

Assignments are based on comprehensive studies of similar benzaldehyde derivatives.[5][7]

Electronic Properties and Frontier Molecular Orbitals
(FMOs)
The electronic properties of a molecule are critical for understanding its reactivity, stability, and

optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[8][9]

The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular

stability; a smaller gap suggests higher reactivity.[8] These properties are typically calculated

using Time-Dependent DFT (TD-DFT).

Table 3: Representative Electronic Properties from DFT Calculations on Analogues
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Compound Method HOMO (eV) LUMO (eV)
Energy Gap
(eV)

5-Bromo-2-

hydroxybenzalde

hyde

DFT/B3LYP/6-

311++G(d,p)
-6.67 -2.15 4.52

4-

Hydroxybenzalde

hyde

DFT/B3LYP/6-

31G(d,p)
-6.50 -1.82 4.68

Data from studies on closely related molecules provide an estimate for 2-Fluoro-4-
hydroxybenzaldehyde's electronic properties.[7]

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge

distribution of a molecule and predicting its reactive sites.[8] The MEP map illustrates regions

of positive and negative electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich), typically around

electronegative atoms like oxygen. These are sites for electrophilic attack.

Blue Regions: Indicate positive potential (electron-poor), typically around hydrogen atoms.

These are sites for nucleophilic attack.

For 2-Fluoro-4-hydroxybenzaldehyde, the MEP surface would show a strong negative

potential around the carbonyl oxygen and a positive potential near the hydroxyl hydrogen.[4][8]

Methodologies and Protocols
Computational Protocol
A standard protocol for the theoretical analysis of 2-Fluoro-4-hydroxybenzaldehyde involves

the following steps:

Structure Optimization: The initial molecular structure is drawn and optimized using DFT,

commonly with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p),
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within a quantum chemistry software package like Gaussian.[2][3]

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to

confirm that the optimized structure corresponds to a true energy minimum (no imaginary

frequencies) and to predict the IR and Raman spectra.[6]

Electronic Property Calculation: TD-DFT calculations are performed to determine electronic

transition energies, oscillator strengths, and to generate HOMO and LUMO energy levels.[4]

MEP Surface Generation: The molecular electrostatic potential is calculated and mapped

onto the electron density surface to visualize charge distribution.[8]

Experimental Synthesis Protocol (General)
The synthesis of 2-Fluoro-4-hydroxybenzaldehyde can be achieved via a multi-step process

starting from 3-fluorophenol.[1][10]

Protection of Hydroxyl Group: The phenolic hydroxyl group of 3-fluorophenol is first

protected, for example, by reacting it with 2-bromopropane in the presence of a base like

potassium carbonate to form 1-fluoro-3-isopropoxybenzene.[1][10]

Bromination: The protected compound is then brominated at the ortho position to the fluorine

atom using a brominating agent such as tetrabutylammonium tribromide.[10]

Formylation via Grignard Reaction: A Grignard exchange is performed, followed by reaction

with dimethylformamide (DMF) to introduce the aldehyde group, yielding 2-fluoro-4-

isopropoxybenzaldehyde.[1][10]

Deprotection: The final step involves the removal of the protecting group (e.g., using boron

trichloride) to yield the final product, 2-Fluoro-4-hydroxybenzaldehyde.[1]

Visualizations
The following diagrams illustrate key workflows and relationships in the study of 2-Fluoro-4-
hydroxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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